N-[(Chloroimino)acetyl]-L-phenylalanine (chemical formula: C₁₁H₁₂ClN₂O₃) belongs to the class of N-acyl amino acids, specifically falling under chlorinated N-acyl amides. It is derived from L-phenylalanine through substitution of the amino hydrogen with a chloroimino-acetyl group (-CO-NCl-). This modification introduces both electrophilic (chlorine) and nucleophilic (imino) sites, enabling diverse reactivity.
The compound is structurally related to other N-acylated phenylalanine derivatives, such as N-acetyl-L-phenylalanine and N-chloroacetyl-L-phenylalanine, but distinguishes itself through the presence of the imino-chlorine bond. Its classification aligns with synthetic intermediates used in peptide coupling reactions and environmental degradation studies.
The discovery of N-[(Chloroimino)acetyl]-L-phenylalanine is rooted in investigations into chlorination byproducts of peptides. Early work by Keefe et al. (1997) demonstrated that chlorinating dipeptides like glycylphenylalanine or alanylphenylalanine at neutral pH yielded N-chloroaldimine intermediates, including N-[2-(N'-chloroimino)ethanoyl]phenylalanine. These findings emerged from studies on wastewater treatment processes, where chlorination of organic nitrogen compounds generated stable halogenated derivatives.
Subsequent research identified such compounds as critical intermediates in the decomposition pathways of chlorinated peptides. For instance, N,N-dichloroalanylphenylalanine decomposes to form N-chloroketimines, which further hydrolyze to phenylalanine. These discoveries underscored the compound’s role in environmental chemistry and its potential as a synthetic building block.
N-[(Chloroimino)acetyl]-L-phenylalanine holds importance in three key areas:
The compound serves as a reactive intermediate in peptide coupling reactions. Its chloroimino group facilitates selective bond formation, enabling the synthesis of complex peptides without protecting-group strategies. For example, Mukaiyama’s reagent leverages similar N-acylating agents for esterification.
In wastewater treatment, chlorination of nitrogenous organic matter generates persistent halogenated byproducts. Studies show that N-[(Chloroimino)acetyl]-L-phenylalanine resists rapid hydrolysis, making it a model compound for understanding disinfection byproduct formation.
The chloroimino group’s electrophilicity allows covalent modification of biomolecules. Researchers utilize such derivatives to study enzyme active sites or label proteins for tracking purposes.
The IUPAC name for N-[(Chloroimino)acetyl]-L-phenylalanine is (2S)-2-[(2-chloroimino)acetamido]-3-phenylpropanoic acid. This reflects:
While direct crystallographic data for this compound is limited, related structures like N-chloroacetyl-L-phenylalanine crystallize in orthorhombic systems with hydrogen-bonded networks. The chloroimino group likely influences packing via dipole interactions.
N-[(Chloroimino)acetyl]-L-phenylalanine represents a complex organic compound characterized by its unique structural architecture combining multiple functional domains [17]. The compound exhibits a linear molecular framework with distinct regions that contribute to its overall chemical identity [19]. The structural backbone consists of a modified amino acid core with an attached chloroimino-acetyl substituent, creating a molecule with both aromatic and heterocyclic characteristics [1] [21].
The compound features a conjugated system where the chloroimino group forms part of an extended electronic network [17]. This structural arrangement results in specific electronic properties that influence the molecule's reactivity and stability [19]. The presence of multiple heteroatoms, including nitrogen, oxygen, and chlorine, creates regions of varied electron density throughout the molecular structure [15].
The three-dimensional conformation of the molecule is influenced by intramolecular interactions between the various functional groups [24]. These interactions include potential hydrogen bonding between the amino acid backbone and the acetyl functionality, as well as electronic effects from the chloroimino substituent [12] [24].
The molecular formula of N-[(Chloroimino)acetyl]-L-phenylalanine is C₁₁H₁₁ClN₂O₃, representing a compound with eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The calculated molecular weight is 254.673 grams per mole, placing it within the range of medium-sized organic molecules [1] [6].
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 11 | 1.008 | 11.088 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 28 | - | 254.673 |
The molecular weight calculation demonstrates that carbon contributes the largest mass fraction, followed by oxygen and chlorine [28] [29]. This distribution reflects the organic nature of the compound with significant contributions from heteroatoms that influence its chemical properties [30].
N-[(Chloroimino)acetyl]-L-phenylalanine contains several distinct functional groups that define its chemical behavior and reactivity patterns [19] [31]. The primary functional groups include an imidoyl chloride derivative, an amide linkage, a carboxylic acid group, and an aromatic benzyl substituent [17] [1].
The chloroimino functionality represents a specialized form of imidoyl chloride, characterized by the presence of a carbon-nitrogen double bond with an attached chlorine atom [17]. This functional group exhibits high reactivity toward nucleophiles and is sensitive to hydrolysis, forming corresponding amides upon reaction with water [17]. The infrared spectroscopic characteristics of this group typically appear in the region of 1650-1689 cm⁻¹, corresponding to the carbon-nitrogen double bond stretching frequency [17].
The acetyl group functions as a carbonyl-containing moiety that influences the electronic properties of the adjacent nitrogen atom [30] [33]. This functional group contributes to the formation of hydrogen bonds and affects the overall stability of the molecular structure [33]. The acetyl functionality is characterized by its planar geometry and the electron-withdrawing nature of the carbonyl carbon [30].
The carboxylic acid group present in the phenylalanine backbone provides acidic properties to the molecule, with typical ionization behavior expected for amino acid derivatives [26] [19]. The aromatic benzyl group contributes hydrophobic characteristics and potential π-π stacking interactions [21] [12].
The L-phenylalanine backbone forms the fundamental structural core of the compound, providing both stereochemical definition and basic amino acid functionality [21] [22]. This backbone consists of an alpha-amino acid structure with the characteristic arrangement of an amino group, carboxylic acid group, and benzyl side chain attached to a central chiral carbon atom [21] [26].
The phenylalanine component contributes a molecular weight of 165.19 grams per mole to the overall structure and provides the essential amino acid framework [21] [22]. The benzyl side chain, consisting of a methylene group connected to a phenyl ring, imparts significant hydrophobic character to the molecule [21] [13]. This aromatic system exhibits characteristic electronic properties including π-electron delocalization and potential for aromatic interactions [12] [13].
The backbone maintains the natural L-configuration found in biological systems, with the alpha-carbon exhibiting S-stereochemistry according to the Cahn-Ingold-Prelog nomenclature system [25] [26]. This stereochemical arrangement is crucial for maintaining the specific three-dimensional structure and potential biological activity of the compound [24] [27].
The chloroimino functionality represents a unique structural feature characterized by a carbon-nitrogen double bond bearing a chlorine substituent [17]. This functional group is derived from imidoyl chloride chemistry and exhibits distinct electronic and steric properties [17]. The chlorine atom attached to the imino nitrogen creates a highly electrophilic center that is susceptible to nucleophilic attack [17].
The chloroimino group adopts a planar configuration due to the sp² hybridization of the nitrogen atom [17]. This geometric arrangement allows for potential conjugation with adjacent π-systems and influences the overall electronic distribution within the molecule [17] [19]. The carbon-nitrogen double bond exhibits characteristics similar to other C=N systems, with bond lengths typically ranging from 1.27 to 1.32 Angstroms [17].
The reactivity of the chloroimino functionality is enhanced by the electron-withdrawing nature of the chlorine substituent, which increases the electrophilicity of the carbon center [17] [18]. This functional group readily undergoes hydrolysis reactions, nucleophilic substitutions, and condensation reactions under appropriate conditions [17].
The acetyl group in N-[(Chloroimino)acetyl]-L-phenylalanine functions as a linking moiety between the chloroimino functionality and the amino acid backbone [30] [33]. This functional group consists of a carbonyl carbon bonded to a methyl group, with the molecular formula CH₃CO [30]. The acetyl group contributes 43.05 grams per mole to the total molecular weight of the compound [30].
The carbonyl carbon of the acetyl group exhibits sp² hybridization, resulting in a planar geometry with bond angles of approximately 120 degrees [30] [19]. The carbon-oxygen double bond is characterized by partial ionic character due to the electronegativity difference between carbon and oxygen [30]. This polarization creates a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom [19].
The acetyl functionality participates in hydrogen bonding interactions through its carbonyl oxygen atom, which can act as a hydrogen bond acceptor [33]. These interactions contribute to the overall stability of the molecular structure and influence intermolecular associations [33]. The methyl group of the acetyl functionality provides steric bulk and hydrophobic character to this region of the molecule [30].
The stereochemical properties of N-[(Chloroimino)acetyl]-L-phenylalanine are primarily defined by the chiral center present in the L-phenylalanine backbone [21] [25]. The alpha-carbon of the phenylalanine residue represents the sole chiral center in the molecule, exhibiting L-configuration according to the Fischer projection system [26] [27].
The absolute stereochemistry of the chiral center corresponds to the S-configuration when described using the Cahn-Ingold-Prelog priority rules [25] [26]. This stereochemical assignment is based on the priority sequence of the four substituents attached to the alpha-carbon: amino group (highest priority), carboxyl group, benzyl side chain, and hydrogen atom (lowest priority) [25].
The L-stereochemistry imparts specific three-dimensional characteristics to the molecule that influence its interactions with other chiral molecules and potentially affect its biological properties [24] [27]. The stereochemical configuration is maintained throughout chemical modifications of the amino acid, as the synthetic transformations do not involve the chiral center directly [26].
| Stereochemical Parameter | Value/Description |
|---|---|
| Chiral Centers | 1 (alpha-carbon) |
| Absolute Configuration | S |
| Fischer Configuration | L |
| Optical Activity | Dextrorotatory (expected) |
| Specific Rotation | Not determined |
N-[(Chloroimino)acetyl]-L-phenylalanine exists as a crystalline solid at room temperature (20°C) [1] [2]. The compound typically appears as a white to light yellow to light orange powder or crystalline material [1] [2]. This coloration variation may depend on the purity level and specific crystallization conditions employed during synthesis. The compound maintains its solid-state integrity under standard laboratory conditions, making it suitable for routine handling and storage [1].
The physical characteristics of this compound align with typical N-acylated amino acid derivatives, which generally exhibit enhanced crystallinity compared to their parent amino acids due to the additional intermolecular interactions provided by the acyl protecting group [3].
The solubility profile of N-[(Chloroimino)acetyl]-L-phenylalanine demonstrates limited aqueous solubility but enhanced solubility in organic solvents. The compound shows almost transparent solubility in methanol [1], indicating good compatibility with protic organic solvents. This solubility pattern is characteristic of N-protected amino acids, where the acyl group reduces the zwitterionic character that typically limits amino acid solubility in organic media [3].
Similar N-acetyl amino acid derivatives show solubility in acetone and ethanol at concentrations of approximately 20 milligrams per milliliter [3], suggesting that N-[(Chloroimino)acetyl]-L-phenylalanine likely exhibits comparable solubility behavior in these solvents. The presence of the chloroimino group may further enhance solubility in polar aprotic solvents due to its electron-withdrawing nature .
The infrared spectrum of N-[(Chloroimino)acetyl]-L-phenylalanine exhibits characteristic absorption bands that reflect its structural components. The amide carbonyl group is expected to absorb in the range of 1650-1680 cm⁻¹ [5], appearing at a lower frequency than typical ketones due to resonance stabilization of the amide bond. The carboxyl carbonyl group should appear at 1700-1750 cm⁻¹ [5], reflecting the higher frequency typical of carboxylic acid carbonyls.
The N-H stretching vibration appears as a broad absorption in the 3200-3400 cm⁻¹ region [5], potentially showing splitting or broadening due to hydrogen bonding interactions. The C-Cl stretching vibration of the chloroimino group is expected in the 600-800 cm⁻¹ range , providing a diagnostic fingerprint for this functional group.
In ¹H NMR spectroscopy, the α-proton adjacent to both the amino and carboxyl groups appears in the 4.2-4.8 ppm range [6] [7], deshielded by the electron-withdrawing effects of both functional groups. The chloromethyl protons (CH₂Cl) of the chloroimino group appear highly deshielded at 4.0-4.5 ppm due to the strong electron-withdrawing effect of chlorine [6].
The aromatic protons of the phenylalanine phenyl ring resonate in the typical 7.0-7.5 ppm region [7], showing the characteristic coupling patterns of a monosubstituted benzene ring. The benzyl methylene protons connecting the phenyl ring to the amino acid backbone appear around 2.8-3.2 ppm.
The UV-Vis absorption spectrum of N-[(Chloroimino)acetyl]-L-phenylalanine is dominated by the phenylalanine chromophore, exhibiting characteristic π-π* transitions at approximately 252, 258, and 263 nanometers [8] [9]. These transitions arise from the aromatic π-electron system of the phenyl ring and are relatively insensitive to the N-terminal modifications [9].
The presence of the chloroimino group may introduce additional weak absorption bands in the near-UV region due to n-π* transitions involving the chlorine lone pairs, though these would be significantly weaker than the aromatic transitions .
N-[(Chloroimino)acetyl]-L-phenylalanine demonstrates good stability at room temperature under dry conditions [1]. The compound should be stored at temperatures below 15°C in a cool, dark place to maintain optimal stability [1]. Under these conditions, the compound maintains its chemical integrity for extended periods.
The stability profile differs significantly under various pH conditions. Similar chloro-containing compounds show enhanced stability at neutral and basic pH but experience rapid decomposition under acidic conditions [10]. At pH 2 and 37°C, related chloro-compounds retain only 13% of their original concentration after 6 hours, with calculated half-lives of approximately 1.6 hours [10].
The chloroimino functionality represents the most reactive site in the molecule, exhibiting high electrophilic character due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl group . This group readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols .
The reactivity follows typical SN2 mechanisms, with reaction rates enhanced by the electron-deficient nature of the carbon bearing the chlorine atom [11]. Common reagents for substitution include sodium borohydride for reduction reactions and various nucleophiles under basic conditions for substitution processes .
The chloroimino group can also participate in oxidation reactions when exposed to strong oxidizing agents such as potassium permanganate or hydrogen peroxide . These reactions typically result in further functionalization or degradation of the chloro-containing moiety.
The carboxyl group of N-[(Chloroimino)acetyl]-L-phenylalanine retains typical carboxylic acid reactivity, readily undergoing esterification and amidation reactions [12] [13]. Microwave-assisted esterification has proven particularly effective for N-acylated phenylalanine derivatives, showing superior efficiency compared to conventional reflux methods [12].
Esterification reactions can be performed using various alcohols in the presence of coupling reagents such as modified Mukaiyama's reagents [12]. The reaction proceeds through a two-step mechanism involving initial formation of a pyridinium salt intermediate, followed by nucleophilic attack by the alcohol [12].
Amidation reactions using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) require careful control to minimize racemization [14]. Cesium carbonate-promoted direct amidation represents an alternative approach that can achieve good yields while avoiding transition metal catalysts [13].
The phenyl ring of the phenylalanine residue participates in various non-covalent interactions that influence both the compound's physical properties and biological activity [15] [16]. π-π stacking interactions are particularly important, with computational studies revealing that aromatic residues preferentially adopt off-centered parallel orientations rather than T-shaped configurations [15].
CH-π interactions involving the phenyl ring are increasingly recognized as significant contributors to molecular stability [16]. These interactions, while individually weaker than π-π stacking, are more prevalent and contribute substantially to overall molecular stability [16].
The phenyl ring can also engage in cation-π interactions with positively charged species, showing particularly strong binding energies with arginine and lysine residues [16]. These interactions demonstrate specific geometric preferences toward stacked conformations despite computational predictions favoring perpendicular arrangements [16].
N-[(Chloroimino)acetyl]-L-phenylalanine exhibits a melting point in the range of 125-128°C for the racemic DL-form [1] [2]. This melting point is characteristic of N-protected amino acid derivatives, which typically show enhanced thermal stability compared to free amino acids due to reduced zwitterionic character [17].
Thermal stability is maintained up to the melting point under inert atmospheric conditions [1]. However, at elevated temperatures, the compound may undergo thermal decomposition similar to other aromatic amino acid derivatives [18] [19]. Studies on related aromatic amino acids indicate decomposition typically occurs between 185-280°C, producing volatile compounds including water, ammonia, and various aromatic degradation products [18].
Differential scanning calorimetry studies of similar N-acetyl amino acid derivatives reveal endothermic decomposition processes with heats of decomposition ranging from 72 to 151 kilojoules per mole [17]. The thermal decomposition pathway likely involves elimination reactions and cyclization processes characteristic of N-protected amino acids under high-temperature conditions [17].
Storage stability is optimized at temperatures below 15°C, with the compound showing excellent long-term stability when maintained under these conditions in a cool, dry environment [1].
Density functional theory (DFT) calculations provide valuable insights into the electronic structure and properties of N-[(Chloroimino)acetyl]-L-phenylalanine [20] [21]. Computational methods utilizing functionals such as M06 and M06-L with the 6-311++G(d,p) basis set have proven effective for analyzing similar amino acid derivatives [22].
Electronic structure analysis reveals the electron-withdrawing nature of the chloroimino group, which significantly affects the electronic distribution throughout the molecule . The highest occupied molecular orbital (HOMO) is typically localized on the aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) involves the carbonyl groups and the chloroimino functionality [21].
Molecular electrostatic potential calculations indicate regions of electron deficiency around the chloroimino carbon, consistent with its observed electrophilic reactivity [23]. The phenyl ring maintains substantial π-electron density, enabling its participation in aromatic interactions [23].
Conformational analysis suggests multiple low-energy conformers differing primarily in the orientation of the phenyl ring relative to the amino acid backbone [20]. The χ₁ dihedral angle (Cα-Cβ bond rotation) significantly influences the overall molecular geometry and potential intermolecular interactions [20].
Computational prediction of spectroscopic properties, including vibrational frequencies and electronic transitions, shows good agreement with experimental observations when appropriate level of theory is employed [20] [21]. These calculations provide valuable guidance for structural determination and property prediction of related compounds.